![molecular formula C11H12N2OS B14592701 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one CAS No. 61556-58-9](/img/structure/B14592701.png)
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one is a compound belonging to the phthalazinone family, which is known for its diverse biological activities. This compound features a phthalazinone core with a propan-2-ylsulfanyl substituent, making it a valuable scaffold in medicinal chemistry and drug design.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one typically involves the reaction of phthalazinone derivatives with propan-2-ylsulfanyl reagents. One common method includes the use of aminoalkyl phthalazinone derivatives, which undergo a one-pot reaction with carbon disulfide, anhydrous phosphoric acid, and various benzyl or propargyl bromides . The reaction conditions often involve mild temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: The phthalazinone core allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted phthalazinone derivatives, each with potential biological activities.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as poly ADP ribose polymerase (PARP) and topoisomerase II, leading to the disruption of DNA repair and cell cycle progression . Additionally, the compound can induce apoptosis in cancer cells by modulating the expression of key proteins like p53 and caspase 3 .
相似化合物的比较
Similar Compounds
Phthalazinone Derivatives: Compounds like 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one share a similar core structure and exhibit comparable biological activities.
Dithiocarbamate Hybrids: These hybrids display the dithiocarbamate scaffold at different positions on the phthalazinone core, showing significant antiproliferative effects.
Uniqueness
2-[(Propan-2-yl)sulfanyl]phthalazin-1(2H)-one stands out due to its specific substituent, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potent biological activities make it a valuable compound for further research and development.
属性
CAS 编号 |
61556-58-9 |
|---|---|
分子式 |
C11H12N2OS |
分子量 |
220.29 g/mol |
IUPAC 名称 |
2-propan-2-ylsulfanylphthalazin-1-one |
InChI |
InChI=1S/C11H12N2OS/c1-8(2)15-13-11(14)10-6-4-3-5-9(10)7-12-13/h3-8H,1-2H3 |
InChI 键 |
FKPNOXPKYKQKNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SN1C(=O)C2=CC=CC=C2C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


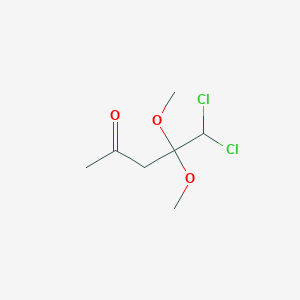

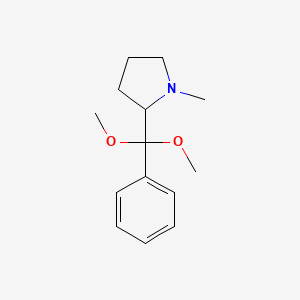
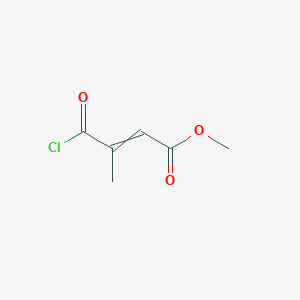
![2'-(Hydroxymethyl)-4',5'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14592638.png)
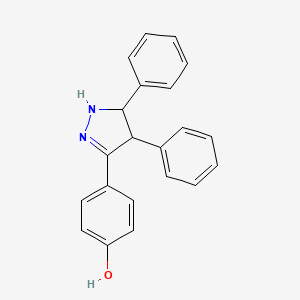

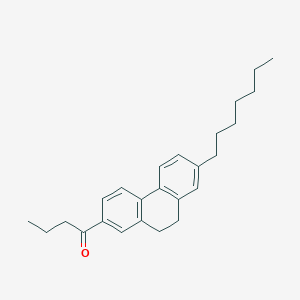
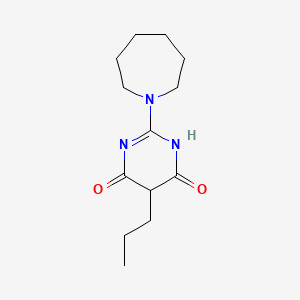
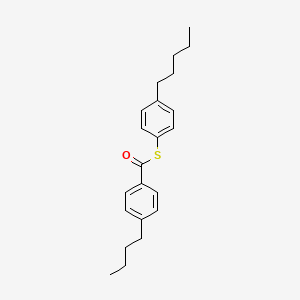
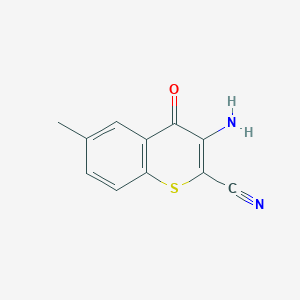
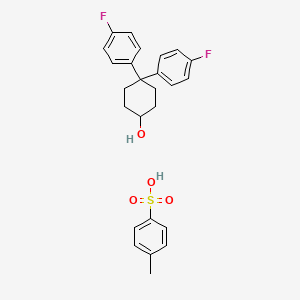
![{[3-(3,3-Diethoxyprop-1-en-2-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14592689.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]non-2-en-3-ium](/img/structure/B14592699.png)
